

Spectroscopic Analysis of Ammonium Tetrphenylborate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ammonium tetrphenylborate

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This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) for **ammonium tetrphenylborate**. It includes a detailed presentation of spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction

Ammonium tetrphenylborate ($(\text{NH}_4)\text{B}(\text{C}_6\text{H}_5)_4$) is an ionic compound consisting of an ammonium cation (NH_4^+) and a tetrphenylborate anion ($\text{B}(\text{C}_6\text{H}_5)_4^-$). Spectroscopic analysis is crucial for confirming the identity and purity of this compound, as well as for studying the interactions between the cation and the anion. This guide focuses on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the chemical environment of the nuclei.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy of **ammonium tetrphenylborate** reveals characteristic absorption bands for both the ammonium and tetrphenylborate ions. The N-H stretching and deformation vibrations of the ammonium ion are of particular interest.

Table 1: Summary of Key IR Absorption Bands for **Ammonium Tetrphenylborate**

Vibrational Mode	Wavenumber (cm ⁻¹)	Description
N-H Stretching	~3206 - 3217	Multiple bands observed due to the interaction of the ammonium ion with the surrounding phenyl rings.[1]
N-H Deformation (Bending)	~1405	A characteristic absorption for the ammonium ion. This band is utilized for the quantitative evaluation of ammonium ions. [2]
Aromatic C-H Stretching	~3000 - 3100	Typical for the phenyl groups of the tetraphenylborate anion.
Aromatic C=C Bending	~1400 - 1600	Characteristic in-plane and out-of-plane bending vibrations of the phenyl rings.

The infrared spectra indicate that the ammonium ion in **ammonium tetraphenylborate** is hydrogen-bonded.[3][4] The interaction with the four phenyl rings of the tetraphenylborate anion, however, offers little resistance to the bending and librational motion of the ammonium ion.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy in solution provides distinct signals for the ammonium cation and the tetraphenylborate anion. The choice of solvent is critical, with deuterated dimethyl sulfoxide (DMSO-d₆) being a common choice.

¹H NMR Spectroscopy

The proton NMR spectrum shows signals for the protons of the ammonium ion and the phenyl groups of the tetraphenylborate anion.

Table 2: ¹H NMR Chemical Shifts for **Ammonium Tetraphenylborate** in DMSO-d₆

Protons	Chemical Shift (δ , ppm)	Multiplicity	Description
NH ₄ ⁺	~7.0 - 7.5	Triplet	The triplet arises from the coupling of the protons with the ¹⁴ N nucleus (spin I=1). The exact chemical shift is sensitive to solvent and concentration.
Aromatic (ortho, meta, para)	~6.8 - 7.5	Multiplet	These signals correspond to the protons on the four phenyl rings of the tetraphenylborate anion.

¹³C NMR Spectroscopy

The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl rings in the tetraphenylborate anion. Due to the symmetry of the anion, fewer signals than the total number of carbon atoms are typically observed.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tetraphenylborate Anion

Carbon	Predicted Chemical Shift (δ , ppm)
C-ipso (C attached to B)	~163
C-ortho	~136
C-meta	~125
C-para	~121

Note: Specific experimental ¹³C NMR data for **ammonium tetraphenylborate** is not readily available in the searched literature. The values presented are based on data for similar

tetraphenylborate salts and theoretical predictions.

Experimental Protocols

The following are detailed methodologies for obtaining the IR and NMR spectra of **ammonium tetraphenylborate**.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

Two common methods for preparing solid samples for IR analysis are the KBr pellet method and the Nujol mull method.

- KBr Pellet Method:
 - Thoroughly grind 1-2 mg of **ammonium tetraphenylborate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
- Nujol Mull Method:
 - Grind a few milligrams of **ammonium tetraphenylborate** to a fine powder in an agate mortar.
 - Add one to two drops of Nujol (mineral oil) and continue to grind until a smooth, uniform paste (mull) is formed.
 - Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.

- Place a second salt plate on top and gently press to create a thin film of the mull between the plates.
- Mount the plates in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a spectrum with a good signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solution):

- Accurately weigh approximately 5-10 mg of **ammonium tetrphenylborate**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

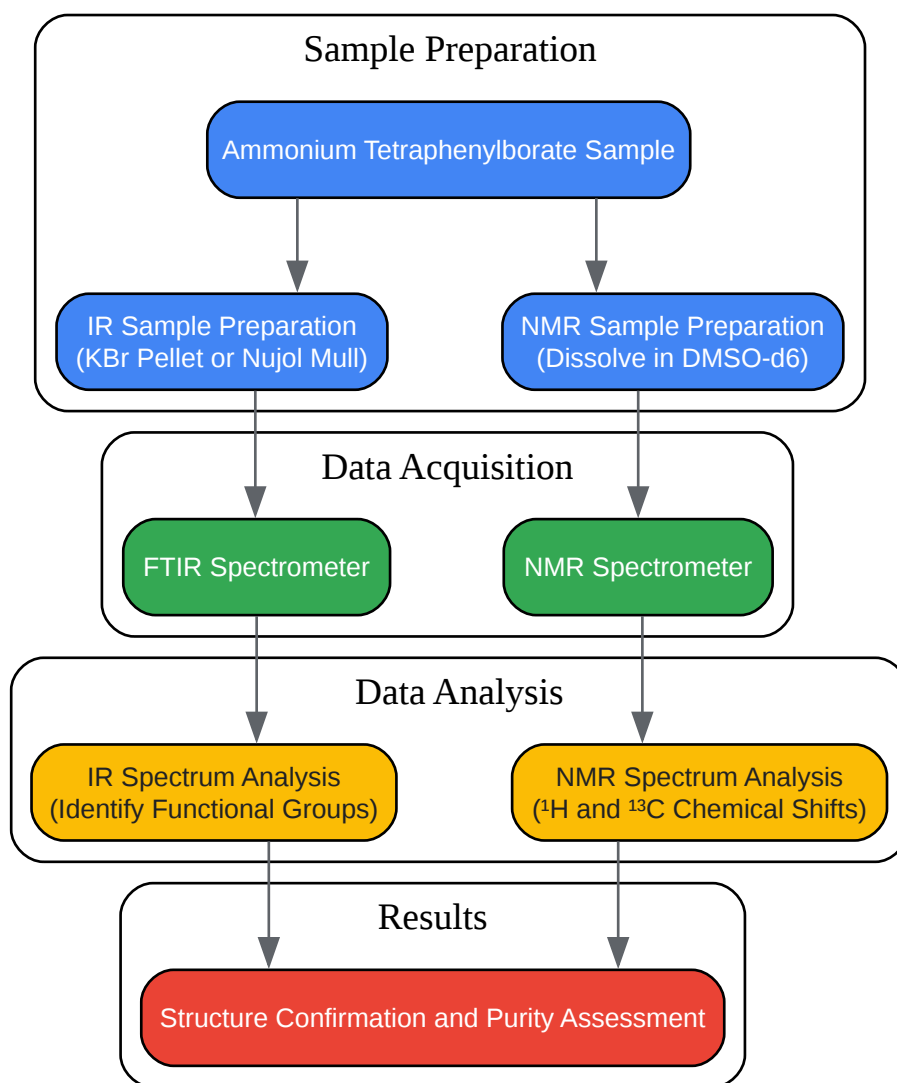
Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.
- Solvent: DMSO- d_6 .
- Reference: The residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H) can be used as an internal reference.

- ^1H NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **ammonium tetraphenylborate**.



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Caption: Workflow for the spectroscopic analysis of **ammonium tetraphenylborate**.

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